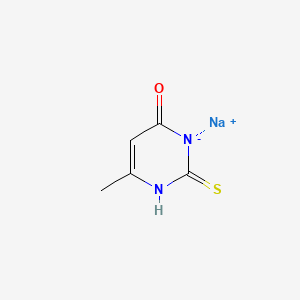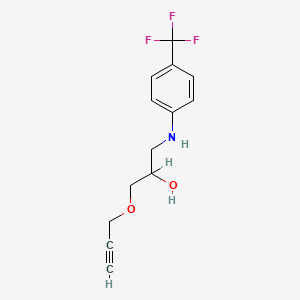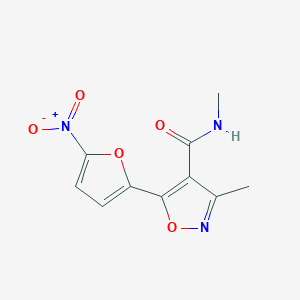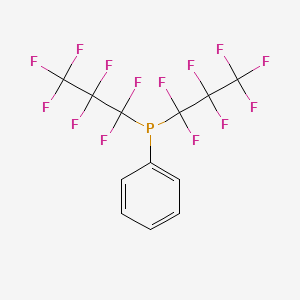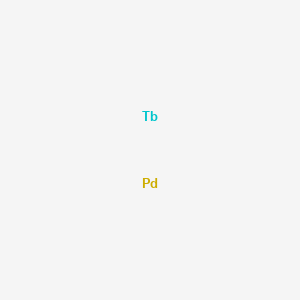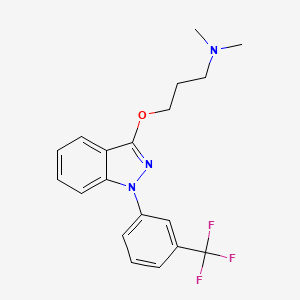
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring
Métodos De Preparación
The synthesis of 1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Attachment of the Dimethylpropoxy Group: The dimethylpropoxy group can be attached through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylpropoxy moiety.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other substituents. Common reagents include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and dimethylpropoxy group contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes.
Modulation of Receptors: The compound can interact with specific receptors, altering their signaling pathways and resulting in various physiological responses.
Comparación Con Compuestos Similares
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)- can be compared with other similar compounds, such as:
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-p-tolyl)-: This compound has a similar structure but with a different position of the trifluoromethyl group.
1H-Indazole, 3-(N,N-dimethylpropoxy)-1-(alpha,alpha,alpha-trifluoro-o-tolyl)-: This compound also has a similar structure but with the trifluoromethyl group in the ortho position.
Propiedades
Número CAS |
21487-14-9 |
|---|---|
Fórmula molecular |
C19H20F3N3O |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-[1-[3-(trifluoromethyl)phenyl]indazol-3-yl]oxypropan-1-amine |
InChI |
InChI=1S/C19H20F3N3O/c1-24(2)11-6-12-26-18-16-9-3-4-10-17(16)25(23-18)15-8-5-7-14(13-15)19(20,21)22/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Clave InChI |
BATZBGZJQAONHT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=NN(C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



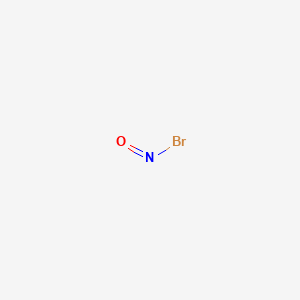


![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

